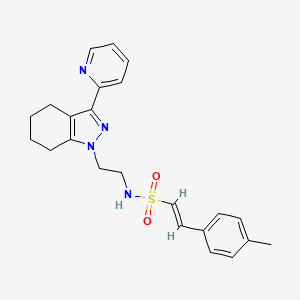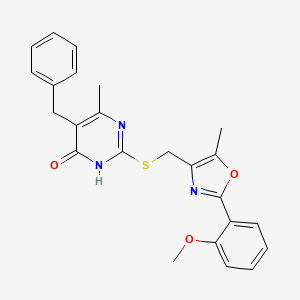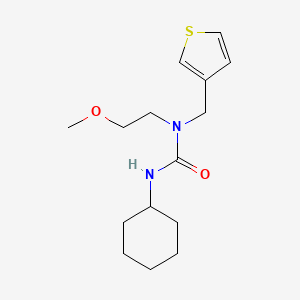
2-(cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutanecarboxamido)-N-phenyloxazole-4-carboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Pharmaceutical Chemistry
2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a compound of significant interest in pharmaceutical chemistry due to its potential therapeutic properties. Oxazole derivatives, in general, have been studied for their diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects . This compound could be explored for its potential to develop new drugs targeting these conditions.
Anticancer Research
Oxazole derivatives have shown promise in anticancer research due to their ability to interfere with various cellular processes involved in cancer progression . 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide could be investigated for its potential to inhibit cancer cell growth, induce apoptosis, or enhance the efficacy of existing chemotherapy agents.
Antimicrobial Agents
Given the broad spectrum of antimicrobial activities exhibited by oxazole derivatives, this compound could be a candidate for developing new antimicrobial agents . Research could focus on its efficacy against various bacterial and fungal pathogens, potentially leading to new treatments for infections resistant to current antibiotics.
Anti-inflammatory Applications
The anti-inflammatory properties of oxazole derivatives make them suitable candidates for treating inflammatory diseases . 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide could be studied for its ability to modulate inflammatory pathways, providing new therapeutic options for conditions such as arthritis, asthma, and inflammatory bowel disease.
Neuroprotective Agents
Oxazole compounds have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . This compound might be investigated for its potential to protect neurons from damage, reduce oxidative stress, and improve cognitive function in diseases like Alzheimer’s and Parkinson’s.
Catalysis in Organic Synthesis
In organic synthesis, oxazole derivatives are valuable intermediates for constructing complex molecules . 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide could be utilized as a building block in the synthesis of various bioactive compounds, facilitating the development of new chemical entities with potential pharmaceutical applications.
Material Science
Oxazole derivatives have applications in material science due to their unique chemical properties . This compound could be explored for its potential use in developing new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength, which could be useful in various industrial applications.
Agricultural Chemistry
The potential pesticidal and herbicidal properties of oxazole derivatives make them candidates for agricultural applications . Research could focus on the efficacy of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide in controlling pests and weeds, contributing to the development of more effective and environmentally friendly agricultural chemicals.
Mechanism of Action
Target of Action
The primary targets of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide are currently unknown. Oxazole derivatives have been shown to exhibit a wide range of biological activities
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Some oxazole derivatives have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . Whether this compound affects similar pathways is yet to be determined.
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific effects of this compound need to be explored further.
properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPRJJWIXIENMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)


![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)

![(2-Imidazo[1,2-a]pyridin-2-ylethyl)(2-thienylmethyl)amine](/img/structure/B2838583.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)
methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)


![3-Methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2838592.png)